molecular formula C8H5N3O3 B2735500 4-Nitro-[2,7]naphthyridin-1-ol CAS No. 720718-71-8

4-Nitro-[2,7]naphthyridin-1-ol

Cat. No. B2735500
CAS RN: 720718-71-8
M. Wt: 191.146
InChI Key: BZAXBMCGIYZGAT-UHFFFAOYSA-N
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Description

Naphthyridines are a class of organic compounds that are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest in the field of synthetic chemistry. Various strategies have been developed over the years, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

Naphthyridines exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Detection of Picric Acid in Aqueous Media

The study by Chahal and Sankar (2015) explores the utilization of 1,8-naphthyridine-based sensors, including derivatives similar to 4-Nitro-[2,7]naphthyridin-1-ol, for the detection of nitroaromatic compounds like picric acid in aqueous media. These sensors offer low detection limits and high quenching efficiency, showcasing their potential as cheap, sensitive, and environmentally friendly detection methods for hazardous materials (Chahal & Sankar, 2015).

Amination and Synthesis

Woźniak and Tomula (1993) conducted research on the amination and synthesis of nitronaphthyridines, including compounds structurally related to this compound. Their work provides insights into the chemical transformations and potential applications of nitronaphthyridines in various fields, including medicinal chemistry and materials science (Woźniak & Tomula, 1993).

Functionalized Material for Nitrite Detection

Awual et al. (2019) developed a 4-nitro-1-naphthylamine ligand functionalized material for efficient monitoring and removal of nitrite from water. This study demonstrates the application of nitro-substituted naphthyridines in environmental monitoring and water treatment, highlighting their significance in developing novel adsorbents for cleaner production (Awual et al., 2019).

Biological Profiling of Ruthenium(II)-Based Conjugates

Elmes et al. (2020) investigated ruthenium(II) polypyridyl 4-nitro- and 4-amino-1,8-naphthalimide conjugates for their DNA-binding capabilities, demonstrating their potential as DNA photocleavers and for photoactivated cytotoxicity in cancer research. This research highlights the therapeutic and diagnostic applications of naphthyridine derivatives in biomedical sciences (Elmes et al., 2020).

Fluorescent and Colorimetric Dual Probe for Cysteine Detection

Ma et al. (2012) developed a 4-Nitro-1,8-naphthalic anhydride-based dual probe for selective detection of cysteine over other thiols, showcasing the utility of nitro-substituted naphthyridines in biochemical sensing and molecular diagnostics (Ma et al., 2012).

Mechanism of Action

While the specific mechanism of action for “4-Nitro-[2,7]naphthyridin-1-ol” is not known, naphthyridines in general have been found to exhibit a wide range of biological activities. For example, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Future Directions

Naphthyridines continue to be a topic of active research due to their wide range of applications in medicinal chemistry and materials science . Future research will likely focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of naphthyridines, as well as exploring their potential applications in various fields .

properties

IUPAC Name

4-nitro-2H-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-9-2-1-5(6)7(4-10-8)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXBMCGIYZGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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